molecular formula C21H25N3O3 B4722523 ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate

ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate

Cat. No. B4722523
M. Wt: 367.4 g/mol
InChI Key: GPNIJORFPYCULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a small molecule inhibitor that has been shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and cancer research.

Mechanism of Action

Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate works by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a key role in regulating gene expression by removing specific chemical groups from histone proteins. By inhibiting LSD1, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its specificity for LSD1. This specificity makes it a valuable tool for studying the role of LSD1 in various cellular processes. However, one limitation of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate is its relatively low potency. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several potential future directions for research on ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. One area of interest is the development of more potent LSD1 inhibitors based on the structure of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate. Another potential direction is the investigation of the potential use of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate and its potential applications in various fields.

Scientific Research Applications

Ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including in the field of cancer research. ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[[4-(pyrrolidin-1-ylmethyl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-20(25)17-7-11-19(12-8-17)23-21(26)22-18-9-5-16(6-10-18)15-24-13-3-4-14-24/h5-12H,2-4,13-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNIJORFPYCULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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